![molecular formula C10H18ClNO2 B2723145 Methyl 2-azaspiro[4.4]nonane-3-carboxylate hydrochloride CAS No. 1822446-57-0](/img/structure/B2723145.png)
Methyl 2-azaspiro[4.4]nonane-3-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-azaspiro[4.4]nonane-3-carboxylate hydrochloride” is a chemical compound with the CAS Number: 1822446-57-0 . It has a molecular weight of 219.71 . It is a powder at room temperature .
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 219.71 . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Synthesis of Bioactive Compounds
Research has demonstrated the synthesis of functionalized γ-spirolactone and 2-oxabicyclo[3.3.0]octane derivatives from nucleophilic oxirane ring opening reactions. These derivatives are important structural sub-units present in several classes of bioactive compounds, highlighting the compound's role in the synthesis of complex molecules with potential biological activities (Santos et al., 2000).
Peptide Synthesis
Another significant application is in peptide synthesis, where derivatives of methyl 2-azaspiro[4.4]nonane-3-carboxylate hydrochloride have been used as dipeptide synthons. These synthons have been shown to undergo expected reactions with carboxylic acids and thioacids, facilitating the synthesis of peptides including the nonapeptide analogues of antibiotics, demonstrating its utility in the development of peptide-based drugs (Suter et al., 2000).
Cycloaddition Reactions
The compound is also involved in cycloaddition reactions. For instance, substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates have been synthesized through regioselective 1,3-dipolar cycloaddition, further illustrating its role in creating complex molecular architectures (Molchanov & Tran, 2013).
Construction of Spirocyclic Oxetane-Fused Compounds
Research includes the synthesis of spirocyclic oxetane-fused benzimidazoles, where 2-oxa-7-azaspiro[3.5]nonane derivatives were prepared. These compounds were then used to create complex tetracyclic systems, highlighting the compound's utility in synthesizing fused ring systems with potential for drug discovery (Gurry et al., 2015).
Anticonvulsant Activity Studies
In pharmacological research, derivatives of methyl 2-azaspiro[4.4]nonane-3-carboxylate hydrochloride have been evaluated for their potential anticonvulsant activities. Studies have synthesized and tested various derivatives, providing insights into their pharmacological profiles and potential therapeutic applications (Farrar et al., 1993).
Safety and Hazards
The compound has been labeled with the GHS07 pictogram, indicating that it can be harmful . The hazard statements associated with it are H302, H315, H319, H335, which indicate that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using protective gloves/protective clothing/eye protection/face protection, and others .
Zukünftige Richtungen
The future directions for the use and study of “Methyl 2-azaspiro[4.4]nonane-3-carboxylate hydrochloride” are not specified in the available resources. It could potentially be used for pharmaceutical testing , but more research would be needed to determine its potential applications and effectiveness. It’s always important to follow safety guidelines when handling this compound due to its associated hazards .
Eigenschaften
IUPAC Name |
methyl 2-azaspiro[4.4]nonane-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c1-13-9(12)8-6-10(7-11-8)4-2-3-5-10;/h8,11H,2-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLCYXTKBHDOPOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2(CCCC2)CN1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[2-(4-Methoxyanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile](/img/structure/B2723062.png)
![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2723065.png)

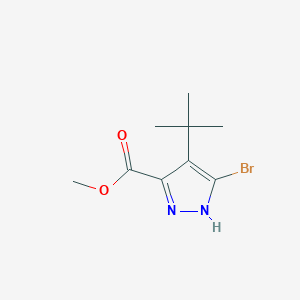
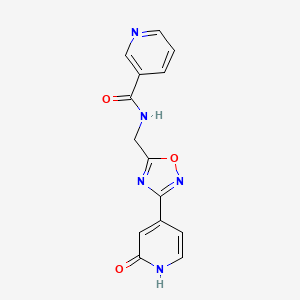
![1,3-Benzothiazol-2-yl-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2723070.png)
![2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2723072.png)
![N-ethyl-N-[4-({[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]amino}methyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2723073.png)
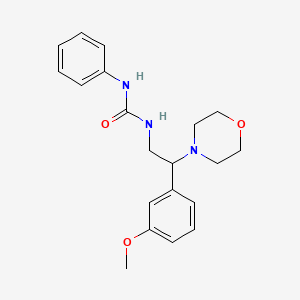
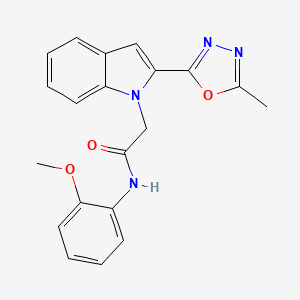
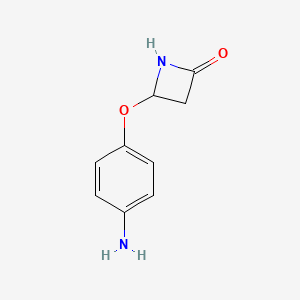
![8-(3-Methylbutanoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2723079.png)

